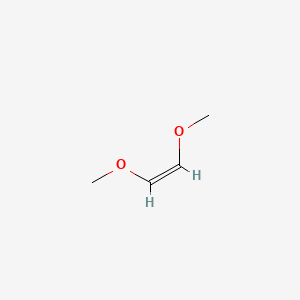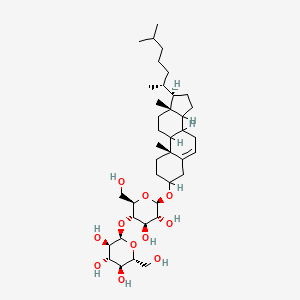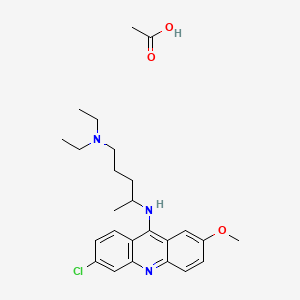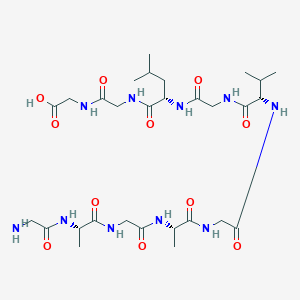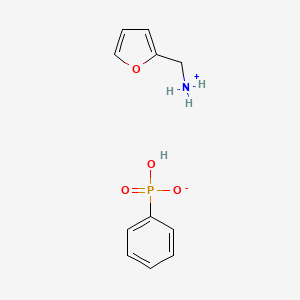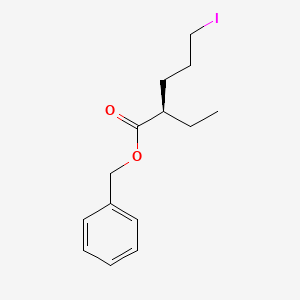
benzyl (2R)-2-ethyl-5-iodopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2R)-2-ethyl-5-iodopentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to the ester moiety, which is further substituted with an ethyl group and an iodine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R)-2-ethyl-5-iodopentanoate typically involves the esterification of (2R)-2-ethyl-5-iodopentanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in an inert solvent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2R)-2-ethyl-5-iodopentanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: (2R)-2-ethyl-5-iodopentanoic acid.
Reduction: (2R)-2-ethyl-5-iodopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (2R)-2-ethyl-5-iodopentanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl (2R)-2-ethyl-5-iodopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2R)-2-ethyl-5-iodopentanoic acid, which may interact with enzymes or receptors in biological systems. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (2R)-2-ethyl-5-bromopentanoate
- Benzyl (2R)-2-ethyl-5-chloropentanoate
- Benzyl (2R)-2-ethyl-5-fluoropentanoate
Uniqueness
Benzyl (2R)-2-ethyl-5-iodopentanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in halogen bonding and nucleophilic substitution reactions .
Eigenschaften
CAS-Nummer |
923582-45-0 |
|---|---|
Molekularformel |
C14H19IO2 |
Molekulargewicht |
346.20 g/mol |
IUPAC-Name |
benzyl (2R)-2-ethyl-5-iodopentanoate |
InChI |
InChI=1S/C14H19IO2/c1-2-13(9-6-10-15)14(16)17-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
LFSBXUPWCLJIPC-CYBMUJFWSA-N |
Isomerische SMILES |
CC[C@H](CCCI)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(CCCI)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


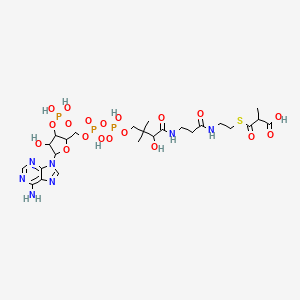
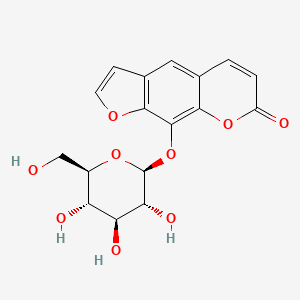
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
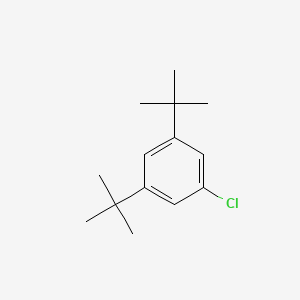
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
